O-{[4-amino-2-(methylsulfanyl)pyrimidin-5-yl]methyl} phosphorodichloridothioate
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Overview
Description
O-{[4-amino-2-(methylsulfanyl)pyrimidin-5-yl]methyl} phosphorodichloridothioate is a chemical compound that belongs to the class of organophosphorus compounds It features a pyrimidine ring substituted with an amino group and a methylsulfanyl group, linked to a phosphorodichloridothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-{[4-amino-2-(methylsulfanyl)pyrimidin-5-yl]methyl} phosphorodichloridothioate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions involving the condensation of suitable precursors such as aldehydes or ketones with amidines or guanidines.
Introduction of Substituents: The amino and methylsulfanyl groups are introduced through substitution reactions.
Attachment of the Phosphorodichloridothioate Moiety: The final step involves the reaction of the substituted pyrimidine with phosphorodichloridothioate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
O-{[4-amino-2-(methylsulfanyl)pyrimidin-5-yl]methyl} phosphorodichloridothioate can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced pyrimidine derivatives, and substituted pyrimidines .
Scientific Research Applications
O-{[4-amino-2-(methylsulfanyl)pyrimidin-5-yl]methyl} phosphorodichloridothioate has several scientific research applications:
Mechanism of Action
The mechanism of action of O-{[4-amino-2-(methylsulfanyl)pyrimidin-5-yl]methyl} phosphorodichloridothioate involves its interaction with specific molecular targets. The amino and methylsulfanyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The phosphorodichloridothioate moiety may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
Thiazolo[4,5-d]pyrimidine Derivatives: These compounds have a fused ring system and are known for their pharmacological properties.
Uniqueness
O-{[4-amino-2-(methylsulfanyl)pyrimidin-5-yl]methyl} phosphorodichloridothioate is unique due to the presence of the phosphorodichloridothioate moiety, which imparts distinct chemical reactivity and potential biological activity compared to other pyrimidine derivatives .
Properties
CAS No. |
91114-29-3 |
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Molecular Formula |
C6H8Cl2N3OPS2 |
Molecular Weight |
304.2 g/mol |
IUPAC Name |
5-(dichlorophosphinothioyloxymethyl)-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C6H8Cl2N3OPS2/c1-15-6-10-2-4(5(9)11-6)3-12-13(7,8)14/h2H,3H2,1H3,(H2,9,10,11) |
InChI Key |
XVDLSSPARIZEJU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=N1)N)COP(=S)(Cl)Cl |
Origin of Product |
United States |
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